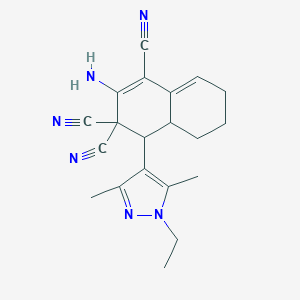![molecular formula C21H19NO5S B280293 ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B280293.png)
ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate, also known as ET-26-HCl, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of thiophene derivatives, and its chemical structure is characterized by the presence of an anilino group, a carboxylate group, and a thiophene ring.
Wirkmechanismus
The mechanism of action of ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate involves its ability to interact with various cellular targets. It has been shown to inhibit the activity of enzymes such as protein kinase C and topoisomerase, which are involved in cell proliferation and DNA replication. It also induces the generation of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor. It also inhibits the activation of nuclear factor kappa B, a transcription factor that is involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. It also exhibits a broad range of biological activities, which makes it a useful tool for studying various cellular processes.
However, there are also some limitations to using ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes. Additionally, its efficacy and safety in vivo have not been fully established, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential use in combination with other anticancer drugs.
Another area of interest is its potential use as an antiviral and antifungal agent. Studies are needed to determine its efficacy against a broader range of viruses and fungi, as well as its potential use in combination with other antiviral and antifungal drugs.
Overall, ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a promising synthetic compound that exhibits a broad range of biological activities. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with aniline in the presence of acetic acid, followed by the addition of ethyl cyanoacetate and thiophene-2-carboxylic acid. The resulting product is then treated with hydrochloric acid to obtain ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate in a pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of fungi such as Candida albicans.
Eigenschaften
Molekularformel |
C21H19NO5S |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,22-23H,3H2,1-2H3/b17-12+ |
InChI-Schlüssel |
JPQILKKBPBXRTK-SFQUDFHCSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(S/C(=C/C2=CC(=C(C=C2)OC)O)/C1=O)NC3=CC=CC=C3 |
SMILES |
CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OC)O)C1=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OC)O)C1=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)

![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)
